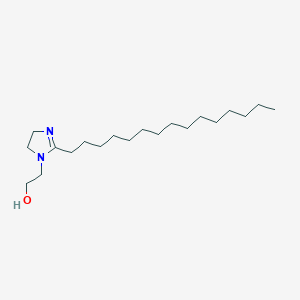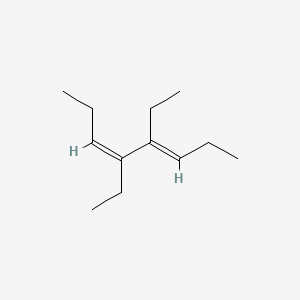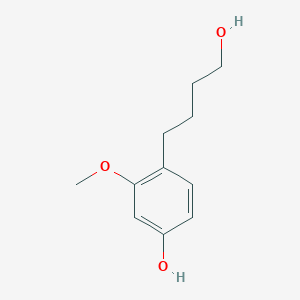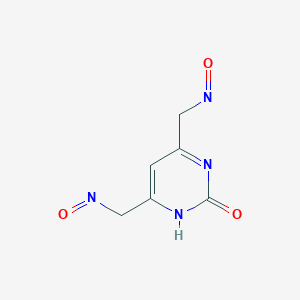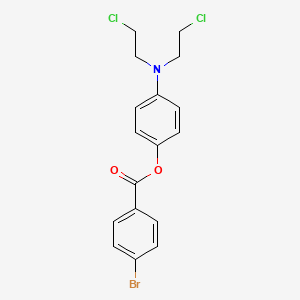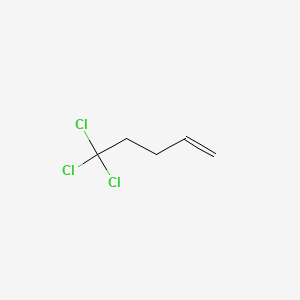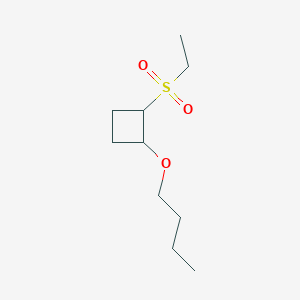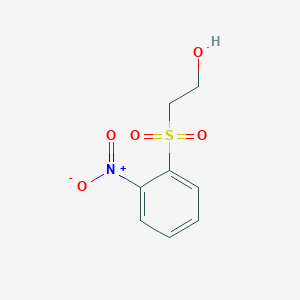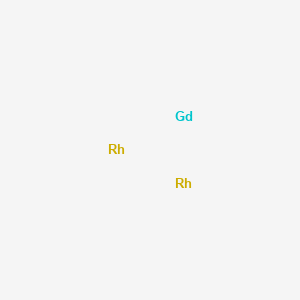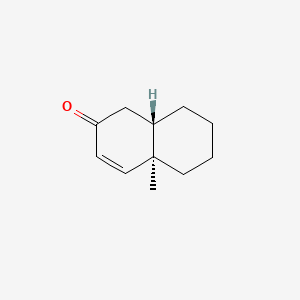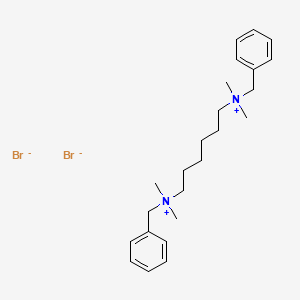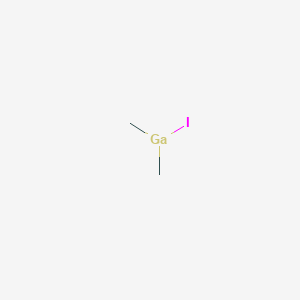
Iodo(dimethyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(dimethyl)gallane is a chemical compound that features a gallium atom bonded to two methyl groups and one iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Iodo(dimethyl)gallane typically involves the reaction of gallium trichloride with methyl iodide in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
GaCl3+2CH3I→Ga(CH3)2I+2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Iodo(dimethyl)gallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide and methyl iodide.
Reduction: Reduction reactions can lead to the formation of gallium metal and methane.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Gallium oxide and methyl iodide.
Reduction: Gallium metal and methane.
Substitution: Various halogenated gallium compounds.
Wissenschaftliche Forschungsanwendungen
Iodo(dimethyl)gallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.
Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Iodo(dimethyl)gallane involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Trimethylgallane: Similar in structure but with three methyl groups instead of two methyl groups and one iodine atom.
Iodo(trimethyl)silane: Contains a silicon atom instead of gallium, with similar reactivity.
Dimethylgallium chloride: Similar structure but with chlorine instead of iodine.
Uniqueness: Iodo(dimethyl)gallane is unique due to the presence of both methyl groups and an iodine atom bonded to the gallium center. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
18424-88-9 |
|---|---|
Molekularformel |
C2H6GaI |
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
iodo(dimethyl)gallane |
InChI |
InChI=1S/2CH3.Ga.HI/h2*1H3;;1H/q;;+1;/p-1 |
InChI-Schlüssel |
LBDHTXFCXIFNAZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[Ga](C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


